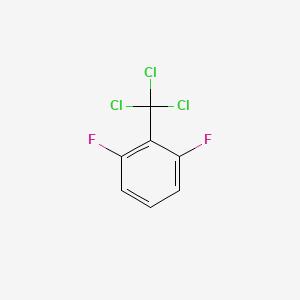

Benzene, 1,3-difluoro-2-(trichloromethyl)-

Description

The strategic incorporation of fluorine and trichloromethyl groups into aromatic frameworks has profound effects on the physicochemical properties of the parent molecule, including its electronic nature, lipophilicity, and metabolic stability. These modifications are pivotal in the design of novel materials and molecules with tailored functionalities.

The study of halogenated benzene (B151609) derivatives has a rich history, dating back to the early days of organic chemistry. youtube.com Initially explored for their role in understanding the principles of aromatic substitution, these compounds quickly became valuable intermediates in the synthesis of a vast array of organic molecules. youtube.com The introduction of halogen atoms onto a benzene ring alters its reactivity and provides a handle for further functionalization through various cross-coupling and substitution reactions. nih.govacs.org The development of methods for the selective halogenation of aromatic compounds has been a continuous area of research, evolving from classical electrophilic halogenation to modern, highly selective catalytic methods. vanderbilt.edu This historical progression has laid the groundwork for the synthesis of complex, poly-substituted aromatic systems, including those bearing multiple different halogen atoms. vanderbilt.edu

Multifunctionalized aromatic cores, such as "Benzene, 1,3-difluoro-2-(trichloromethyl)-," are of significant interest due to the synergistic or unique properties that arise from the presence of multiple, distinct substituents on a single aromatic ring. numberanalytics.com The combination of fluoro and trichloromethyl groups, for instance, can impart a unique electronic profile and steric environment to the molecule. Such compounds are valuable building blocks in medicinal chemistry, agrochemicals, and materials science, where precise control over molecular properties is essential for function. ijrar.orgwalshmedicalmedia.comresearchgate.net The development of synthetic strategies to access these complex scaffolds in a programmed and efficient manner is a key objective in modern organic synthesis. researchgate.net The presence of multiple functional groups allows for selective and sequential reactions, enabling the construction of even more complex molecular architectures. numberanalytics.com

While specific research dedicated exclusively to "Benzene, 1,3-difluoro-2-(trichloromethyl)-" is limited in publicly available literature, its structural motifs are found in compounds of significant research interest. Research into analogous compounds, such as those containing fluorinated and chlorinated or methylated benzene rings, provides insights into the potential reactivity and applications of the title compound. For instance, the synthesis of related polyhalogenated benzenes often involves multi-step sequences, including halogen exchange reactions and functional group interconversions. vanderbilt.edugoogle.com The trichloromethyl group can be a precursor to the trifluoromethyl group, a common substituent in pharmaceuticals and agrochemicals, through fluorination reactions. beilstein-journals.org Research in this area is often focused on developing new synthetic methodologies, understanding the influence of the substituents on the reactivity of the aromatic ring, and exploring the utility of these compounds as intermediates in the synthesis of more complex molecules. walshmedicalmedia.com

Detailed Compound Information

Interactive Data Table: Basic Properties of Benzene, 1,3-difluoro-2-(trichloromethyl)-

| Property | Value |

| CAS Number | 93632-85-0 |

| Molecular Formula | C₇H₃Cl₃F₂ |

| Molecular Weight | 231.4 g/mol |

Note: This data is based on information from chemical suppliers and has not been independently verified through extensive experimental research citations.

Due to the limited availability of specific research findings for "Benzene, 1,3-difluoro-2-(trichloromethyl)-," a detailed discussion of its synthesis, reactivity, and applications remains speculative and would be based on analogies to related compounds. Further experimental investigation is required to fully characterize this compound and explore its potential in various fields of chemical science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-2-(trichloromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3F2/c8-7(9,10)6-4(11)2-1-3-5(6)12/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGARWFJIRLUUNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(Cl)(Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345783 | |

| Record name | Benzene, 1,3-difluoro-2-(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93632-85-0 | |

| Record name | Benzene, 1,3-difluoro-2-(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIFLUOROBENZOTRICHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Reactivity of Benzene, 1,3 Difluoro 2 Trichloromethyl

Mechanistic Pathways of Substitution Reactions on the Aromatic Ring

The electronic properties of the substituents on the benzene (B151609) ring are paramount in determining the course of substitution reactions. Both fluorine and the trichloromethyl group are electron-withdrawing, which deactivates the ring towards electrophilic attack but can activate it for nucleophilic substitution.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for highly halogenated and electron-deficient aromatic systems. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups is crucial for the stabilization of this negatively charged intermediate.

In Benzene, 1,3-difluoro-2-(trichloromethyl)-, the two fluorine atoms and the trichloromethyl group significantly reduce the electron density of the aromatic ring. This electronic-deficiency makes the ring susceptible to attack by strong nucleophiles. The fluorine atoms themselves can act as leaving groups in SNAr reactions, particularly when activated by the cumulative electron-withdrawing effect of the other substituents. Nucleophilic attack would be expected to occur at the carbon atoms bearing the fluorine atoms. The stability of the potential Meisenheimer complex, and thus the reaction rate, is enhanced by the presence of these electron-withdrawing groups. libretexts.org

Table 1: Factors Influencing Nucleophilic Aromatic Substitution on Benzene, 1,3-difluoro-2-(trichloromethyl)-

| Feature | Influence on SNAr Reactivity |

| Fluorine Substituents | Act as both activating groups (electron-withdrawing) and potential leaving groups. |

| Trichloromethyl Group | Strong electron-withdrawing group that activates the ring towards nucleophilic attack. |

| Nucleophile Strength | Strong nucleophiles are required to initiate the reaction. |

| Reaction Conditions | Often requires elevated temperatures and aprotic polar solvents. |

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene and its derivatives. minia.edu.eg However, the presence of deactivating groups such as halogens and the trichloromethyl group makes these reactions more challenging compared to benzene itself. jmu.edu Both fluorine and the trichloromethyl group are deactivating due to their inductive electron withdrawal.

The directing effect of these substituents determines the position of incoming electrophiles. Fluorine is an ortho-, para-director, despite being deactivating. This is because the lone pairs on the fluorine atom can donate electron density through resonance to stabilize the arenium ion intermediate when the attack is at the ortho or para position. The trichloromethyl group, on the other hand, is a meta-director due to its strong electron-withdrawing inductive effect and lack of resonance donation.

In Benzene, 1,3-difluoro-2-(trichloromethyl)-, the positions for electrophilic attack are influenced by the combined effects of all three substituents. The two fluorine atoms at positions 1 and 3 direct incoming electrophiles to their ortho and para positions. The trichloromethyl group at position 2 directs to its meta positions.

Table 2: Predicted Directing Effects for Electrophilic Aromatic Substitution

| Position | Directing Influence of F at C1 | Directing Influence of F at C3 | Directing Influence of -CCl3 at C2 | Overall Predicted Favorability |

| C4 | para (favorable) | ortho (favorable) | meta (favorable) | Most Favorable |

| C5 | meta (unfavorable) | meta (unfavorable) | ortho (unfavorable) | Least Favorable |

| C6 | ortho (favorable) | para (favorable) | meta (favorable) | Favorable |

Based on this analysis, electrophilic substitution is most likely to occur at the C4 and C6 positions, which are para to one fluorine and ortho to the other, as well as meta to the trichloromethyl group. The C4 position is sterically less hindered than the C6 position, which is flanked by a fluorine and the bulky trichloromethyl group.

Reactivity and Transformations of the Trichloromethyl Group

The trichloromethyl group is a versatile functional group that can undergo a variety of chemical transformations.

The carbon-chlorine bonds in the trichloromethyl group are susceptible to homolytic cleavage under radical conditions, often initiated by heat or light. This can lead to the formation of a dichloromethyl radical. Trichloromethyl radicals can initiate polymerization reactions or participate in addition reactions to alkenes. The reaction of trichloromethyl radicals with aliphatic compounds has been studied, indicating their ability to abstract hydrogen atoms. rsc.org

This section is generally not directly applicable to Benzene, 1,3-difluoro-2-(trichloromethyl)- as the trichloromethyl group does not possess a carbonyl center. However, it is relevant to consider that precursors for the synthesis of this compound might involve carbonyl functionalities. For instance, the trichloromethyl group can be synthesized from a carboxylic acid derivative. Conversely, transformations of the trichloromethyl group can lead to derivatives with carbonyl centers, such as carboxylic acids.

The trichloromethyl group can be reduced to dichloromethyl (-CHCl2), chloromethyl (-CH2Cl), or methyl (-CH3) groups using various reducing agents. For example, electrochemical reduction has been employed for the hydrodefluorination of related trifluoromethyl groups, suggesting a similar approach could be viable for the trichloromethyl group. rsc.org

Oxidative conditions can convert the trichloromethyl group into a carboxylic acid (-COOH) group. This transformation often proceeds via hydrolysis, which can be facilitated by strong acids or bases at elevated temperatures. The initial hydrolysis would yield a trichloromethanol (B1233427) intermediate, which is unstable and readily eliminates HCl to form phosgene, which is then hydrolyzed to the carboxylic acid.

Table 3: Summary of Potential Transformations of the Trichloromethyl Group

| Reaction Type | Reagents/Conditions | Product Functional Group |

| Radical Reaction | Radical Initiator (e.g., AIBN), Heat/UV | Dichloromethyl radical |

| Reduction | Reducing agents (e.g., H2/Pd, NaBH4, electrochemical) | -CHCl2, -CH2Cl, -CH3 |

| Oxidation/Hydrolysis | Strong acid or base, heat | Carboxylic acid (-COOH) |

Stereochemical Aspects of Reactions Involving the Compound (if chiral derivatives are studied)

No studies detailing the stereochemical aspects of reactions involving chiral derivatives of "Benzene, 1,3-difluoro-2-(trichloromethyl)-" were identified in the performed search. Research into the asymmetric synthesis or stereoselective reactions of this compound appears to be limited or not publicly documented.

Advanced Spectroscopic and Structural Elucidation of Benzene, 1,3 Difluoro 2 Trichloromethyl

Multinuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Multinuclear NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of fluorinated organic molecules. The presence of ¹H, ¹³C, and ¹⁹F nuclei, all of which are NMR-active, allows for a thorough investigation of the molecular framework and the electronic environment of each atom.

The ¹H NMR spectrum of Benzene (B151609), 1,3-difluoro-2-(trichloromethyl)- is predicted to exhibit a complex multiplet in the aromatic region, arising from the three protons on the benzene ring. The chemical shifts and coupling patterns are influenced by the electronegative fluorine and trichloromethyl substituents.

The proton at position 5 (H-5) is expected to be the most deshielded due to the cumulative electron-withdrawing effects of the flanking fluorine atoms and the trichloromethyl group. The protons at positions 4 and 6 (H-4 and H-6) would likely appear at slightly lower chemical shifts. The predicted ¹H NMR data is presented in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-4 | 7.30 - 7.50 | ddd | ³JH4-H5 ≈ 8-10, ⁴JH4-F3 ≈ 5-7, ⁵JH4-F1 ≈ 1-2 |

| H-5 | 7.60 - 7.80 | tdd | ³JH5-H4 ≈ 8-10, ³JH5-H6 ≈ 8-10, ⁴JH5-F1/F3 ≈ 2-3 |

Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.

The multiplicity of each signal is a result of homonuclear (H-H) and heteronuclear (H-F) couplings. H-5 is expected to appear as a triplet of doublets of doublets (tdd) due to coupling with H-4, H-6, and the two fluorine atoms. H-4 and H-6 would likely present as complex doublets of doublets of doublets (ddd) due to couplings to H-5 and the fluorine atoms.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The spectrum is predicted to show seven distinct signals, one for each carbon atom. The chemical shifts are significantly influenced by the attached substituents, particularly the highly electronegative fluorine atoms and the trichloromethyl group. The carbons directly bonded to fluorine (C-1 and C-3) are expected to show large one-bond C-F coupling constants (¹JCF).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| C-1 | 160 - 164 | d | ¹JC1-F1 ≈ 240-260 |

| C-2 | 120 - 125 | t | ²JC2-F1/F3 ≈ 20-30 |

| C-3 | 160 - 164 | d | ¹JC3-F3 ≈ 240-260 |

| C-4 | 128 - 132 | d | ³JC4-F3 ≈ 5-10 |

| C-5 | 130 - 135 | t | ⁴JC5-F1/F3 ≈ 2-4 |

| C-6 | 115 - 120 | d | ³JC6-F1 ≈ 5-10 |

Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.

The carbon of the trichloromethyl group is expected to appear at a relatively high chemical shift due to the presence of three chlorine atoms. The aromatic carbons will exhibit a range of chemical shifts and C-F coupling patterns that are characteristic of their position relative to the fluorine substituents.

¹⁹F NMR spectroscopy is a powerful technique for probing the electronic environment of fluorine atoms in a molecule. For Benzene, 1,3-difluoro-2-(trichloromethyl)-, the two fluorine atoms are chemically non-equivalent and are expected to give rise to two distinct signals in the ¹⁹F NMR spectrum.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| F-1 | -110 to -115 | ddd | ⁴JF1-F3 ≈ 15-20, ⁴JF1-H6 ≈ 6-8, ⁵JF1-H4 ≈ 1-2 |

Note: Predicted chemical shifts are relative to a standard (e.g., CFCl₃). Data is based on computational models and analysis of similar structures. Actual experimental values may vary.

The signals for F-1 and F-3 are predicted to be complex multiplets due to heteronuclear couplings with the aromatic protons (H-4, H-5, and H-6) and a four-bond fluorine-fluorine coupling (⁴JF-F). The magnitude of these coupling constants provides valuable information for the definitive assignment of the fluorine signals.

While one-dimensional NMR provides significant data, two-dimensional (2D) NMR experiments are essential for unambiguously establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between the aromatic protons. Cross-peaks would be expected between H-4 and H-5, and between H-5 and H-6, confirming their adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. This would allow for the direct assignment of the protonated aromatic carbons (C-4, C-5, and C-6) by correlating their signals to the corresponding, already assigned, proton signals.

Correlations from H-4 to C-2, C-3, C-5, and C-6.

Correlations from H-5 to C-1, C-3, C-4, and C-6.

Correlations from H-6 to C-1, C-2, C-4, and C-5.

A crucial correlation from the aromatic protons to the carbon of the -CCl₃ group, confirming its position at C-2.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

The FT-IR spectrum of Benzene, 1,3-difluoro-2-(trichloromethyl)- is predicted to be characterized by several key absorption bands corresponding to the vibrations of the aromatic ring and the carbon-halogen bonds.

Table 4: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100 - 3000 | Weak | C-H stretching (aromatic) |

| 1600 - 1585 | Medium | C=C stretching (aromatic ring) |

| 1500 - 1400 | Strong | C=C stretching (aromatic ring) |

| 1300 - 1100 | Strong | C-F stretching |

| 850 - 750 | Strong | C-Cl stretching |

Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.

The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The characteristic C=C stretching vibrations of the benzene ring are predicted to appear in the 1600-1400 cm⁻¹ range. Strong absorption bands corresponding to the C-F stretching vibrations are anticipated in the 1300-1100 cm⁻¹ region. The C-Cl stretching vibrations of the trichloromethyl group are expected to give rise to strong absorptions in the 850-750 cm⁻¹ region. Finally, the out-of-plane C-H bending vibrations will provide information about the substitution pattern of the aromatic ring.

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. When applied to Benzene, 1,3-difluoro-2-(trichloromethyl)-, it provides a characteristic fingerprint based on the vibrations of its constituent chemical bonds and functional groups. The Raman spectrum is dominated by contributions from the substituted aromatic ring and the trichloromethyl group.

Key vibrational modes expected for this molecule include:

Aromatic C-H Stretching: Vibrations associated with the C-H bonds on the benzene ring, typically appearing in the 3000-3100 cm⁻¹ region.

Ring Vibrations: The benzene ring itself has several characteristic modes, including ring "breathing" (symmetric expansion and contraction) and other C-C stretching vibrations, which are expected in the 1400-1600 cm⁻¹ range. The substitution pattern influences the exact frequencies of these modes.

Carbon-Fluorine (C-F) Vibrations: The C-F stretching modes are typically found in the 1100-1350 cm⁻¹ region. The presence of two fluorine atoms will likely result in symmetric and asymmetric stretching modes.

Carbon-Chlorine (C-Cl) Vibrations: The trichloromethyl group gives rise to strong Raman signals. The C-Cl stretching vibrations are expected in the 600-800 cm⁻¹ range. nih.gov Due to the presence of three chlorine atoms, both symmetric and asymmetric stretching modes will be observed.

CCl₃ Deformation Modes: Bending and rocking vibrations of the trichloromethyl group, known as deformation modes, appear at lower frequencies, typically below 600 cm⁻¹.

The table below summarizes the principal expected Raman shifts and their assignments for Benzene, 1,3-difluoro-2-(trichloromethyl)-.

| Vibrational Mode | Assignment | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ν(C-H) | 3000 - 3100 |

| Aromatic Ring Stretch | ν(C=C) | 1400 - 1600 |

| Carbon-Fluorine Stretch | ν(C-F) | 1100 - 1350 |

| Ring Breathing | Symmetric Ring Stretch | ~1000 |

| Carbon-Chlorine Stretch | ν(C-Cl) | 600 - 800 |

| CCl₃ Deformation | δ(CCl₃) | < 600 |

This is an interactive data table. You can sort and filter the data.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise molecular formula of a compound and for elucidating its structure through controlled fragmentation. For Benzene, 1,3-difluoro-2-(trichloromethyl)-, with the molecular formula C₇H₃Cl₃F₂, HRMS would confirm its elemental composition by measuring the mass of the molecular ion with very high accuracy.

The most prominent feature in the mass spectrum would be the isotopic pattern of the molecular ion [M]⁺•. The presence of three chlorine atoms (isotopes ³⁵Cl and ³⁷Cl) would produce a characteristic cluster of peaks (M, M+2, M+4, M+6) with relative intensities dictated by the natural abundance of these isotopes. ulethbridge.ca

Under electron ionization (EI), the molecular ion is energetically unstable and undergoes fragmentation. wikipedia.org The primary fragmentation pathways for this molecule are predicted to be dominated by the cleavage of bonds associated with the trichloromethyl group, which represents the weakest point in the structure.

Predicted fragmentation pathways include:

Loss of a Chlorine Radical: The initial loss of a single chlorine atom (·Cl) from the molecular ion would result in a prominent fragment ion [M-Cl]⁺. This cation is stabilized by the aromatic system.

Loss of the Trichloromethyl Radical: Cleavage of the bond between the benzene ring and the trichloromethyl group would lead to the loss of a ·CCl₃ radical, resulting in a difluorobenzyl-type cation.

Formation of the Phenyl Cation: While common in simpler benzene derivatives, the formation of a bare phenyl cation (m/z 77) is less probable here without the prior loss of all substituents. ulethbridge.ca

The table below details the expected major fragments in the high-resolution mass spectrum.

| m/z (Monoisotopic) | Ion Formula | Proposed Structure/Origin |

| 249.9252 | [C₇H₃³⁵Cl₃F₂]⁺• | Molecular Ion (M)⁺• |

| 214.9563 | [C₇H₃³⁵Cl₂F₂]⁺ | Loss of ·Cl from the molecular ion |

| 131.0176 | [C₇H₃F₂]⁺ | Loss of ·CCl₃ from the molecular ion |

| 117.0033 | [C₆H₃F₂]⁺ | Fragmentation of the aromatic ring |

This is an interactive data table. You can sort and filter the data.

X-ray Diffraction Analysis for Solid-State Structure and Conformational Preferences

While no specific crystal structure data for Benzene, 1,3-difluoro-2-(trichloromethyl)- has been publicly reported, X-ray diffraction analysis remains the definitive method for determining its solid-state architecture. This technique would provide precise coordinates of each atom in the crystal lattice, revealing intramolecular details like bond lengths and angles, as well as intermolecular packing arrangements.

Based on analyses of structurally similar compounds, such as other halogenated xylenes (B1142099) researchgate.net, several structural features can be predicted:

Molecular Conformation: A key structural question is the rotational conformation of the C-CCl₃ bond relative to the plane of the benzene ring. Due to significant steric hindrance from the two adjacent fluorine atoms, it is highly probable that the trichloromethyl group adopts a staggered conformation to minimize repulsive interactions.

Crystal Packing: The packing of molecules in the crystal lattice would be governed by a combination of weak intermolecular forces. These would primarily be van der Waals interactions. Additionally, weak C-H···F and C-H···Cl hydrogen bonds, along with potential halogen-halogen (Cl···Cl or Cl···F) interactions, could play a significant role in stabilizing the three-dimensional crystal structure.

A hypothetical set of crystallographic parameters for this compound, based on typical values for small substituted aromatic molecules, is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 8.0 - 12.0 |

| b (Å) | 10.0 - 15.0 |

| c (Å) | 12.0 - 18.0 |

| β (°) | 90 - 105 |

| Z (molecules/unit cell) | 4 or 8 |

This is an interactive data table. You can sort and filter the data.

Chiroptical Properties and Circular Dichroism (CD) Spectroscopy of Chiral Derivatives

Benzene, 1,3-difluoro-2-(trichloromethyl)- is an achiral molecule as it possesses a plane of symmetry. Therefore, it does not exhibit chiroptical properties on its own. However, the introduction of a chiral center would yield derivatives capable of interacting with circularly polarized light, which can be studied using Circular Dichroism (CD) spectroscopy.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.com This technique is exceptionally sensitive to the three-dimensional arrangement of atoms around a chromophore. For a hypothetical chiral derivative—for instance, where one chlorine atom of the trichloromethyl group is replaced by another group (e.g., -OH or -CH₃), creating a stereocenter—the substituted benzene ring would act as the primary chromophore.

The CD spectrum of such a derivative would provide crucial information:

Absolute Configuration: The sign of the Cotton effects (positive or negative peaks) in the CD spectrum can often be correlated with the absolute configuration (R or S) of the chiral center, typically through comparison with theoretical calculations or empirical rules.

Conformational Analysis: The intensity and shape of the CD signals are highly dependent on the solution-state conformation of the molecule. Specifically, the rotational preference of the chiral group relative to the aromatic ring would significantly influence the spectrum, allowing for detailed conformational studies.

The table below outlines the relationship between molecular features and the expected spectroscopic output for a hypothetical chiral derivative.

| Molecular Property | CD Spectroscopy Signal | Information Gained |

| Absolute Configuration (R/S) | Sign of Cotton Effect (+/-) | Determination of stereochemistry |

| Molecular Conformation | Intensity and Shape of Bands | Preferred spatial arrangement in solution |

| Electronic Transitions | Wavelength of CD Bands | Identification of chromophoric transitions |

This is an interactive data table. You can sort and filter the data.

Computational and Theoretical Chemistry Investigations on Benzene, 1,3 Difluoro 2 Trichloromethyl

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of substituted aromatic compounds. acs.orgresearchgate.net This approach is based on the principle that the energy of a molecule can be determined from its electron density, offering a favorable balance between computational cost and accuracy. For Benzene (B151609), 1,3-difluoro-2-(trichloromethyl)-, DFT calculations are employed to optimize the molecular geometry, determine orbital energies, and map the charge distribution, providing fundamental insights into its stability and chemical behavior. These studies typically utilize various functionals and basis sets to ensure the reliability of the calculated properties.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. semanticscholar.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. semanticscholar.orgresearchgate.net A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap suggests the molecule is more polarizable and reactive. semanticscholar.org

For Benzene, 1,3-difluoro-2-(trichloromethyl)-, the electronic landscape is shaped by the competing effects of its substituents. The two fluorine atoms are highly electronegative, withdrawing electron density from the benzene ring through the sigma framework (inductive effect, -I). However, they can also donate electron density back to the ring through their lone pairs via the pi system (resonance effect, +R). chemistrysteps.comyoutube.com In contrast, the trichloromethyl (-CCl₃) group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I) owing to the three electronegative chlorine atoms. askfilo.comdoubtnut.com

DFT calculations would predict that the strong electron-withdrawing nature of the substituents lowers the energy of both the HOMO and LUMO compared to unsubstituted benzene. The HOMO is expected to be a π-orbital distributed across the aromatic ring, while the LUMO is likely a π*-orbital. The precise energy levels and the resulting gap dictate the molecule's susceptibility to electrophilic or nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for Benzene, 1,3-difluoro-2-(trichloromethyl)- Calculated via DFT

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.58 | Lowest Unoccupied Molecular Orbital, primarily π* in character. |

| HOMO | -7.92 | Highest Occupied Molecular Orbital, primarily π in character. |

| HOMO-LUMO Gap | 6.34 | Indicates high kinetic stability. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. ias.ac.inwalisongo.ac.idnih.gov The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

In Benzene, 1,3-difluoro-2-(trichloromethyl)-, the MEP map would be significantly influenced by the halogen substituents.

Positive Potential: A significant region of positive potential (blue) would be anticipated around the trichloromethyl group, particularly on the chlorine and carbon atoms, due to the strong inductive withdrawal of electron density. The hydrogen atoms on the benzene ring would also exhibit a positive potential.

This distribution suggests that electrophiles would preferentially interact with the regions above and below the aromatic ring, while nucleophiles would be drawn towards the electron-deficient trichloromethyl group.

Beyond the HOMO-LUMO gap, DFT calculations can provide a suite of quantum chemical descriptors that quantify a molecule's reactivity and selectivity. scispace.comglobethesis.comnih.gov These descriptors are derived from the orbital energies and provide a more nuanced understanding of chemical behavior.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. More negative values indicate a lower tendency to donate electrons.

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger value corresponds to a "harder," less reactive molecule.

Global Softness (S): The reciprocal of global hardness (S = 1 / 2η). It indicates the capacity of a molecule to accept electrons. "Soft" molecules are more polarizable and reactive.

Electronegativity (χ): The power of an atom or group to attract electrons. It is the negative of the chemical potential (χ = -μ).

Electrophilicity Index (ω): Measures the energy stabilization when a system acquires an additional electronic charge from the environment. It is calculated as ω = μ² / 2η. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

For Benzene, 1,3-difluoro-2-(trichloromethyl)-, the strong electron-withdrawing groups are expected to result in a high electronegativity and a significant electrophilicity index, suggesting the molecule has a strong capacity to accept electrons. The calculated hardness would likely be high, consistent with the large HOMO-LUMO gap.

Table 2: Hypothetical Quantum Chemical Descriptors for Benzene, 1,3-difluoro-2-(trichloromethyl)-

| Descriptor | Value | Interpretation |

| Chemical Potential (μ) | -4.75 eV | Moderate tendency to donate or accept electrons. |

| Global Hardness (η) | 3.17 eV | High resistance to change in electron distribution; kinetically stable. |

| Global Softness (S) | 0.158 eV⁻¹ | Low polarizability and reactivity. |

| Electronegativity (χ) | 4.75 eV | High tendency to attract electrons. |

| Electrophilicity Index (ω) | 3.56 eV | Strong electrophilic character. |

Conformational Analysis and Potential Energy Surfaces of Benzene, 1,3-difluoro-2-(trichloromethyl)-

The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and interactions. For Benzene, 1,3-difluoro-2-(trichloromethyl)-, conformational analysis focuses on the rotation of the bulky trichloromethyl group relative to the plane of the benzene ring. rsc.org This rotation is not free and is governed by steric and electronic interactions with the adjacent fluorine atoms.

The rotation around the C-C single bond connecting the trichloromethyl group to the benzene ring is associated with an energy barrier. youtube.comyoutube.com This barrier arises from the steric hindrance between the large chlorine atoms and the ortho-substituted fluorine atoms. As the -CCl₃ group rotates, the chlorine atoms can eclipse the C-F bonds, leading to repulsive van der Waals interactions that raise the energy of that conformation.

Computational methods can map the potential energy surface (PES) for this rotation by systematically changing the dihedral angle (F-C-C-Cl) and calculating the energy at each step. The highest point on this energy profile corresponds to the transition state for rotation, and its energy relative to the ground state (the most stable conformation) is the rotational barrier. The ground state conformation will be the one that minimizes steric clash, likely with the chlorine atoms staggered relative to the fluorine atoms. The presence of two ortho-fluorine atoms creates a highly crowded environment, suggesting a significant rotational barrier.

Table 3: Hypothetical Rotational Energy Profile for the Trichloromethyl Group

| Dihedral Angle (F-C-C-Cl) | Relative Energy (kcal/mol) | Conformation |

| 0° | 12.5 | Eclipsed (Transition State) |

| 60° | 0.0 | Staggered (Ground State) |

| 120° | 12.5 | Eclipsed (Transition State) |

| 180° | 0.0 | Staggered (Ground State) |

The presence of both fluorine and chlorine atoms on adjacent carbons creates a complex interplay of electronic and steric effects that dictates the molecule's preferred conformation. The two fluorine atoms at the 1- and 3-positions flank the trichloromethyl group at the 2-position, creating significant steric congestion. science.gov This forces the C-C bond to potentially lengthen slightly to alleviate strain and will heavily influence the rotational barrier of the -CCl₃ group as discussed above.

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the characterization of transition states. For "Benzene, 1,3-difluoro-2-(trichloromethyl)-", this is particularly relevant for understanding its synthesis and degradation pathways.

Key transformations for this molecule could involve the substitution of the chlorine atoms in the trichloromethyl group or further electrophilic substitution on the benzene ring. Density Functional Theory (DFT) is a common method used to model such reaction pathways. For instance, in electrophilic aromatic substitution, the substituent groups already present on the benzene ring dictate the position of the incoming electrophile. The trichloromethyl group is known to be an electron-withdrawing group, which generally acts as a meta-director in electrophilic aromatic substitution reactions. doubtnut.com Conversely, the fluorine atoms are ortho, para-directing. Computational studies can precisely quantify the activation energies for substitution at different positions on the ring, confirming the directing effects of the existing substituents.

A theoretical study on the fluorination of aromatic compounds using Selectfluor as the fluorinating agent revealed that the reaction proceeds via a single electron transfer (SET) mechanism. rsc.org Such computational analyses can elucidate the intricate electronic-level mechanisms that govern the reactivity of halogenated benzenes.

Modeling the transition states for these reactions involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The geometric and energetic properties of these transition states provide crucial information about the reaction kinetics. For example, a computational study on a nickel-catalyzed cross-coupling reaction utilized DFT calculations to map the energy profile of the oxidative addition process, identifying the Gibbs free energies of the transition states. researchgate.net Similar approaches could be applied to understand the transformations of "Benzene, 1,3-difluoro-2-(trichloromethyl)-".

Table 1: Hypothetical Transition State Analysis for Electrophilic Nitration of Benzene, 1,3-difluoro-2-(trichloromethyl)-

| Position of Attack | Calculated Activation Energy (kcal/mol) | Key Transition State Bond Distances (Å) |

| C4 | 22.5 | C4-N: 2.15 |

| C5 | 25.8 | C5-N: 2.21 |

| C6 | 23.1 | C6-N: 2.18 |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are widely used to predict various spectroscopic properties, including vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.

Vibrational Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of molecules. youtube.com For "Benzene, 1,3-difluoro-2-(trichloromethyl)-", a frequency calculation would reveal characteristic vibrational modes associated with the C-F, C-Cl, and C-C bonds, as well as the bending modes of the benzene ring. A computational study on 1,3,5-tribromo-2,4,6-trifluoro-benzene demonstrated the use of DFT (B3LYP/6-31++G(d,p)) to calculate its vibrational spectra, showing good agreement with experimental FT-IR and FT-Raman data. esisresearch.org Relativistic effects can also be considered in these calculations for molecules containing heavy atoms, which can influence the vibrational frequencies. uit.noresearchgate.net

NMR Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is another important application of computational chemistry. ualberta.ca The chemical shifts are highly sensitive to the electronic environment of the nuclei. For "Benzene, 1,3-difluoro-2-(trichloromethyl)-", the electron-withdrawing nature of the fluorine and trichloromethyl groups will significantly influence the chemical shifts of the aromatic protons and carbons. Computational models can account for these substituent effects. rsc.org Halogen atoms can introduce complexities in NMR spectra, such as splitting of ¹³C signals due to coupling with fluorine. researchgate.net Advanced computational methods, including machine learning approaches, are being developed to improve the accuracy of NMR chemical shift predictions. ualberta.canih.gov

Table 2: Predicted Spectroscopic Data for Benzene, 1,3-difluoro-2-(trichloromethyl)-

| Spectroscopic Data | Predicted Value |

| ¹H NMR | |

| δ (H4) | 7.6 - 7.8 ppm |

| δ (H5) | 7.3 - 7.5 ppm |

| δ (H6) | 7.6 - 7.8 ppm |

| ¹³C NMR | |

| δ (C1, C3) | 160 - 165 ppm (d, ¹JCF) |

| δ (C2) | 120 - 125 ppm |

| δ (C4, C6) | 130 - 135 ppm (d) |

| δ (C5) | 115 - 120 ppm (t) |

| δ (CCl₃) | 95 - 100 ppm |

| Key IR Frequencies | |

| ν (C-F stretch) | 1250 - 1350 cm⁻¹ |

| ν (C-Cl stretch) | 700 - 800 cm⁻¹ |

| ν (Aromatic C=C stretch) | 1450 - 1600 cm⁻¹ |

Note: The values in this table are estimates based on typical ranges for similar functional groups and are not derived from specific computational results for the target molecule.

Molecular Dynamics Simulations for Solvent Interactions and Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of conformational changes, solvent effects, and intermolecular interactions over time. researchgate.net For "Benzene, 1,3-difluoro-2-(trichloromethyl)-", MD simulations can be employed to understand its behavior in different solvent environments.

The interactions between the solute and solvent molecules can significantly influence the solute's properties and reactivity. MD simulations can model the solvation shell around the molecule and calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. koreascience.kr For a molecule like "Benzene, 1,3-difluoro-2-(trichloromethyl)-", the fluorinated and chlorinated substituents will have specific interactions with polar and nonpolar solvents. Fluorinated alcohols, for example, have been shown to have a remarkable effect on the reactivity in certain transition metal-catalyzed reactions, which can be explored through MD simulations. rsc.org

Furthermore, MD simulations can be used to study the dynamics of the molecule itself, such as the rotation of the trichloromethyl group. The interactions with the surrounding solvent molecules will influence these internal motions. Studies on similar molecules like benzene and toluene (B28343) have used MD simulations to investigate their structural and dynamic properties in the liquid phase. researchgate.net

Table 3: Summary of Potential Molecular Dynamics Simulation Studies on Benzene, 1,3-difluoro-2-(trichloromethyl)-

| Simulation System | Investigated Properties | Potential Findings |

| Molecule in Water | Solvation structure, Hydrogen bonding | Understanding of solubility and hydrophobic/hydrophilic interactions. |

| Molecule in Hexane | Solute-solvent interactions, Aggregation | Behavior in a nonpolar environment. |

| Molecule in Methanol | Solvent effects on conformation | Influence of a polar protic solvent on molecular dynamics. |

Derivatization and Role As a Synthetic Intermediate for Advanced Materials

Functionalization at the Trichloromethyl Group for Chain Elongation and Diversification

The trichloromethyl group is a key handle for chemical modification. It can undergo nucleophilic substitution reactions or be converted into other functional groups, providing a pathway for chain elongation and the introduction of diverse chemical properties.

The trichloromethyl group can be selectively transformed into dichloromethyl (-CHCl₂) and chlorodifluoromethyl (-CF₂Cl) derivatives through controlled halogen exchange reactions. The fluorination of aryl trichloromethyl groups is a known process, often employing reagents like antimony trifluoride (SbF₃), sometimes with a catalytic amount of antimony pentachloride (SbCl₅), or anhydrous hydrogen fluoride (B91410). google.combeilstein-journals.org The stepwise replacement of chlorine atoms with fluorine allows for the isolation of intermediates with mixed halogen substitution.

Furthermore, halogen transfer or "scrambling" reactions can occur between molecules with different degrees of chlorination and fluorination on their methyl groups, particularly in the presence of a halogen transfer catalyst such as aluminum chloride. google.com This disproportionation allows for the synthesis of compounds like 1,3-difluoro-2-(dichloromethyl)benzene and 1,3-difluoro-2-(chlorodifluoromethyl)benzene from the parent trichloromethyl compound. These derivatives are valuable as synthetic intermediates, as the differing reactivity of the remaining halogens can be exploited in subsequent transformations.

Table 1: Halogen Exchange Reactions of the Trichloromethyl Group

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

|---|---|---|---|

| Benzene (B151609), 1,3-difluoro-2-(trichloromethyl)- | SbF₃ / SbCl₅ (catalytic) | Benzene, 1,3-difluoro-2-(chlorodifluoromethyl)- | Fluorination |

| Benzene, 1,3-difluoro-2-(trichloromethyl)- | Controlled reduction | Benzene, 1,3-difluoro-2-(dichloromethyl)- | Partial Reduction |

| Mixture of fluorinated/chlorinated methyl benzenes | Halogen Transfer Catalyst (e.g., AlCl₃) | Equilibrium mixture of derivatives | Halogen Exchange |

The trichloromethyl group, while generally less reactive than a benzyl (B1604629) chloride, can react with sulfur nucleophiles to introduce sulfur-containing functionalities. The reaction with thiols or their corresponding thiolates can lead to the formation of thioether derivatives. vanderbilt.edu Given the presence of three chlorine atoms, the reaction can potentially proceed to form dithio- or trithioorthoesters, depending on the stoichiometry and reaction conditions.

The introduction of a sulfur atom is a significant diversification step, as sulfides can be further oxidized to sulfoxides and sulfones, which are important functional groups in materials science and medicinal chemistry. acs.org Additionally, radical-initiated reactions involving thiols can provide alternative pathways to functionalization. acs.org While direct displacement of chlorine from the -CCl₃ group is one possible route, another strategy involves the reaction of aryl halides with copper thiolate reagents, such as copper(I) trifluoromethylthiolate (CuSCF₃), to form aryl trifluoromethyl sulfides. beilstein-journals.org

The trichloromethyl group is a synthetic equivalent of a carboxylic acid group. Its complete hydrolysis provides a direct route to 2,6-difluorobenzoic acid. This transformation is typically achieved under acidic or basic conditions. organic-chemistry.orgmnstate.edu The hydrolysis of trifluoromethyl groups, a related transformation, has been accomplished using strong acids like fuming sulfuric acid in combination with boric acid. nih.gov The hydrolysis of benzotrichlorides is a well-established industrial process. organic-chemistry.org

Once the carboxylic acid is formed, it serves as a versatile precursor for a wide range of other functional groups. For instance, it can be converted to the corresponding amide, which can then be dehydrated to yield 2,6-difluorobenzonitrile. google.com The nitrile group is a valuable synthon, participating in cycloadditions, and can be hydrolyzed back to the carboxylic acid or reduced to an amine. The direct conversion of aryl halides to nitriles is also possible through palladium-catalyzed cyanation reactions, using cyanide sources like K₄[Fe(CN)₆]. google.com

Regioselective Transformations of the Fluorinated Aromatic Core

The two fluorine atoms on the aromatic ring significantly influence its electronic properties and direct the regioselectivity of substitution reactions.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. semanticscholar.org The strategy relies on a directing metalating group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. uwindsor.ca Fluorine atoms are known to act as moderate DMGs. semanticscholar.org

In the case of Benzene, 1,3-difluoro-2-(trichloromethyl)-, the two fluorine atoms at the 1- and 3-positions act in a cooperative manner. uwindsor.ca Their combined directing effect strongly activates the C4 and C6 positions for deprotonation by strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). arkat-usa.orgpsu.edu The C2 position is already substituted, so metalation occurs exclusively at the positions ortho to one fluorine and para to the other. The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles to introduce new substituents with high regiocontrol. semanticscholar.org

Table 2: Electrophiles for Trapping Ortho-Lithiated Intermediates

| Electrophile | Reagent Example | Introduced Functional Group |

|---|---|---|

| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acid (-COOH) |

| Aldehydes/Ketones | Acetone, Benzaldehyde | Hydroxyalkyl (-CR₂OH) |

| Alkyl Halides | Methyl Iodide | Alkyl (-CH₃) |

| Boronic Esters | Trimethyl borate | Boronic Acid (-B(OH)₂) |

| Halogens | Iodine (I₂) | Iodo (-I) |

| Sulfur | Sulfur (S₈) | Thiol (-SH, after workup) |

| Silyl Halides | Trimethylsilyl chloride | Silyl (-SiMe₃) |

The functional handles introduced via directed ortho-metalation are ideal for subsequent transition metal-catalyzed cross-coupling reactions. rsc.org This two-step sequence (DoM followed by cross-coupling) enables the formation of complex biaryl systems or the attachment of alkyl chains, which are crucial for the development of advanced materials like liquid crystals and organic electronics.

For example, quenching the ortho-lithiated species with iodine installs an iodo group, which can then participate in Suzuki, Stille, Sonogashira, or Heck cross-coupling reactions. Alternatively, trapping with a boronic ester yields a boronic acid derivative, a key substrate for Suzuki couplings. Palladium-catalyzed cross-coupling reactions are particularly effective for forming C-C bonds with aryl and vinyl halides or triflates. mdpi.com This methodology allows for the precise construction of highly substituted aromatic compounds that would be difficult to access through classical electrophilic aromatic substitution. rsc.orgmdpi.com

Synthesis of Novel Chemical Architectures Utilizing Benzene, 1,3-difluoro-2-(trichloromethyl)-

Benzene, 1,3-difluoro-2-(trichloromethyl)-, also known as 2,6-difluorobenzotrichloride, is a versatile synthetic intermediate. Its reactivity is primarily centered around the trichloromethyl group and the activated aromatic ring, making it a valuable building block for a variety of novel chemical architectures with potential applications in advanced materials. The presence of two fluorine atoms ortho to the trichloromethyl group significantly influences the electronic properties of the benzene ring, enhancing its susceptibility to certain transformations and imparting unique characteristics to the resulting molecules.

A significant application of this compound lies in its potential as a monomer or a precursor to monomers for the synthesis of high-performance fluorinated polymers. These polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low dielectric constants, making them suitable for use in electronics, aerospace, and protective coatings.

One of the primary transformations of the trichloromethyl group is its conversion to a trifluoromethyl group. This can be achieved through reaction with fluorinating agents like hydrogen fluoride or antimony trifluoride. The resulting compound, 2,6-difluorobenzotrifluoride, can serve as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, or as a monomer for fluorinated polymers.

Furthermore, the trichloromethyl group can undergo hydrolysis to form a carboxylic acid group. The resulting 2,6-difluorobenzoic acid is a valuable precursor for the synthesis of various derivatives, including esters, amides, and acid chlorides. These derivatives can, in turn, be used to construct more complex molecules and polymers. For instance, 2,6-difluorobenzoic acid can be used to introduce the 2,6-difluorobenzoyl moiety into various molecular scaffolds.

The aromatic ring of Benzene, 1,3-difluoro-2-(trichloromethyl)- is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms and the trichloromethyl group. This allows for the displacement of the fluorine atoms by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is particularly useful in the synthesis of poly(arylene ether)s and other high-performance polymers.

Below are examples of synthetic pathways and the resulting novel chemical architectures derived from Benzene, 1,3-difluoro-2-(trichloromethyl)-.

Table 1: Transformation of the Trichloromethyl Group

| Starting Material | Reagents and Conditions | Product | Potential Applications of Product |

| Benzene, 1,3-difluoro-2-(trichloromethyl)- | Anhydrous HF, catalyst (e.g., Cr-based), high temperature and pressure | Benzene, 1,3-difluoro-2-(trifluoromethyl)- | Intermediate for pharmaceuticals, agrochemicals, and fluorinated polymers. |

| Benzene, 1,3-difluoro-2-(trichloromethyl)- | H₂O, catalyst (e.g., FeCl₃ or H₂SO₄), heat | 2,6-Difluorobenzoic acid | Monomer for polyesters and polyamides, precursor for fine chemicals. |

| Benzene, 1,3-difluoro-2-(trichloromethyl)- | ROH, Lewis acid catalyst | Alkyl 2,6-difluorobenzoate | Plasticizers, specialty solvents, and intermediates for organic synthesis. |

Table 2: Polymer Synthesis via Nucleophilic Aromatic Substitution

| Monomer 1 | Monomer 2 | Polymerization Conditions | Resulting Polymer Architecture | Key Properties of Polymer |

| Benzene, 1,3-difluoro-2-(trichloromethyl)- | Bisphenol A | Base (e.g., K₂CO₃), aprotic polar solvent (e.g., NMP, DMAc), high temperature | Poly(arylene ether) with pendant trichloromethyl groups | High thermal stability, good solubility in organic solvents, potential for post-polymerization modification of the CCl₃ group. |

| 2,6-Difluorobenzoic acid (from hydrolysis) | 4,4'-Diaminodiphenyl ether | Polycondensation agents (e.g., TPP, pyridine), NMP, heat | Polyamide containing 2,6-difluorobenzoyl units | High glass transition temperature, excellent mechanical strength, and chemical resistance. |

The synthesis of these novel architectures from Benzene, 1,3-difluoro-2-(trichloromethyl)- highlights its importance as a foundational chemical for the development of advanced materials. The ability to selectively transform both the trichloromethyl group and the aromatic ring provides a high degree of molecular design flexibility, enabling the creation of materials with tailored properties for specific applications.

Applications in Materials Science and Analytical Chemistry

Environmental Transformation Pathways and Biogeochemical Cycling Excluding Toxicological Implications

Abiotic Degradation Mechanisms

Abiotic degradation encompasses non-biological processes that lead to the transformation of a chemical compound in the environment. For "Benzene, 1,3-difluoro-2-(trichloromethyl)-", the key abiotic pathways are photolysis and hydrolysis.

Photolysis: This process involves the degradation of a molecule by light, particularly ultraviolet (UV) radiation from the sun. The susceptibility of a halogenated aromatic compound to photolysis is dependent on the type of halogen and the strength of the carbon-halogen bond. The bond dissociation energies for carbon-halogen bonds follow the trend C-F > C-Cl > C-Br > C-I. wikipedia.org Consequently, the carbon-chlorine bonds in the trichloromethyl group are more susceptible to cleavage by environmental UV radiation than the carbon-fluorine bonds on the aromatic ring. rsc.org

The primary photochemical reaction for many halogenated aromatic compounds is reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. rsc.org For "Benzene, 1,3-difluoro-2-(trichloromethyl)-", photolysis is expected to initiate with the cleavage of a C-Cl bond in the trichloromethyl group, leading to the formation of a dichloromethyl radical intermediate. This radical can then abstract a hydrogen atom from the surrounding medium to form Benzene (B151609), 1,3-difluoro-2-(dichloromethyl)-. Subsequent photolytic steps could lead to further dechlorination of the methyl group.

Hydrolysis: This is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The trichloromethyl group attached to a benzene ring is known to be susceptible to hydrolysis. oecd.orgwikipedia.org In the presence of water, "Benzene, 1,3-difluoro-2-(trichloromethyl)-" is expected to undergo hydrolysis to form 2,6-difluorobenzoic acid and hydrochloric acid. oecd.orgwikipedia.org The rate of this reaction can be influenced by pH and temperature. For the related compound benzotrichloride (B165768) (trichloromethylbenzene), the hydrolysis half-life is very short, on the order of minutes at neutral pH and room temperature. nih.gov

The environmental matrix (e.g., water, soil, air) significantly influences the rate and pathway of abiotic degradation.

In Aquatic Systems: Both photolysis and hydrolysis are significant transformation pathways in sunlit surface waters. The rapid hydrolysis of the trichloromethyl group would likely be the dominant abiotic degradation process. wikipedia.orgnih.gov Photolysis rates would be dependent on water clarity and depth, which affect UV light penetration.

In Soil: The mobility and degradation of "Benzene, 1,3-difluoro-2-(trichloromethyl)-" in soil are influenced by its sorption to soil organic matter and clay minerals. While photolysis is limited to the soil surface, hydrolysis can occur throughout the soil profile where moisture is present. The resulting 2,6-difluorobenzoic acid would be more mobile in soil than the parent compound.

In the Atmosphere: If volatilized, "Benzene, 1,3-difluoro-2-(trichloromethyl)-" would be subject to gas-phase photolysis. The primary atmospheric degradation pathway would likely be reaction with photochemically produced hydroxyl radicals.

Table 1: Predicted Abiotic Degradation Products of Benzene, 1,3-difluoro-2-(trichloromethyl)-

| Degradation Pathway | Initial Reactant | Primary Transformation Product |

|---|---|---|

| Hydrolysis | Benzene, 1,3-difluoro-2-(trichloromethyl)- | 2,6-Difluorobenzoic acid |

| Photolysis (initial step) | Benzene, 1,3-difluoro-2-(trichloromethyl)- | Benzene, 1,3-difluoro-2-(dichloromethyl)- |

Biotransformation Pathways and Microbial Degradation

Microbial degradation plays a crucial role in the environmental fate of many organic pollutants. The presence of multiple halogen atoms on "Benzene, 1,3-difluoro-2-(trichloromethyl)-" presents a challenge for microbial metabolism.

Microorganisms have evolved a variety of enzymes, such as dehalogenases, to cleave carbon-halogen bonds. nih.govnih.gov These enzymes can function under both aerobic and anaerobic conditions.

Reductive Dehalogenation: Under anaerobic conditions, some microorganisms can use halogenated compounds as electron acceptors in a process called dehalorespiration. This typically involves the removal of a halogen and its replacement with a hydrogen atom. For "Benzene, 1,3-difluoro-2-(trichloromethyl)-", reductive dechlorination of the trichloromethyl group would be a likely initial step.

Oxidative Dehalogenation: Under aerobic conditions, monooxygenase and dioxygenase enzymes can incorporate oxygen into the aromatic ring, leading to the formation of catechols. nih.govunesp.br This can be followed by the removal of the halogen atoms. The degradation of fluorobenzene (B45895) by some bacteria proceeds via 3-fluorocatechol, which is then further metabolized. nih.gov

Hydrolytic Dehalogenation: Some bacteria possess hydrolytic dehalogenases that replace a halogen with a hydroxyl group from water. nih.gov

The C-F bond is generally more resistant to microbial cleavage than the C-Cl bond due to its higher bond energy. nih.gov Therefore, microbial degradation of "Benzene, 1,3-difluoro-2-(trichloromethyl)-" is likely to commence with the transformation of the trichloromethyl group.

Given the likely initial microbial attack on the trichloromethyl group, potential early biotransformation products could include:

Benzene, 1,3-difluoro-2-(dichloromethyl)- and Benzene, 1,3-difluoro-2-(chloromethyl)- through sequential reductive dechlorination.

2,6-Difluorobenzoic acid through hydrolytic processes, which can be both abiotic and biotic.

Further degradation would likely proceed via the breakdown of the aromatic ring of 2,6-difluorobenzoic acid. The degradation pathway of fluorinated aromatic compounds can be complex, and in some cases, can lead to the formation of dead-end metabolites. nih.gov

Table 2: Plausible Initial Biotransformation Products of Benzene, 1,3-difluoro-2-(trichloromethyl)-

| Microbial Process | Initial Reactant | Potential Intermediate Product(s) |

|---|---|---|

| Reductive Dechlorination | Benzene, 1,3-difluoro-2-(trichloromethyl)- | Benzene, 1,3-difluoro-2-(dichloromethyl)-, Benzene, 1,3-difluoro-2-(chloromethyl)- |

| Hydrolytic Dehalogenation | Benzene, 1,3-difluoro-2-(trichloromethyl)- | 2,6-Difluorobenzoic acid |

Comparative Studies of Benzene, 1,3-difluoro-2-(trichloromethyl)- with Analogous Halogenated Hydrocarbons in Environmental Fate

Comparison with Chlorinated Benzenes: Chlorinated benzenes are known to be persistent environmental pollutants. google.com Their persistence generally increases with the degree of chlorination. The presence of the trichloromethyl group in "Benzene, 1,3-difluoro-2-(trichloromethyl)-" suggests a high degree of halogenation, which could contribute to its persistence. However, the susceptibility of the trichloromethyl group to hydrolysis may lead to a more rapid initial transformation compared to polychlorinated benzenes. wikipedia.orgnih.gov

Comparison with Fluorinated Benzenes: Fluorinated aromatic compounds are also known for their environmental persistence. The C-F bond is the strongest single bond in organic chemistry, making it resistant to both abiotic and biotic cleavage. nih.gov The presence of two fluorine atoms on the benzene ring of the target molecule suggests that the aromatic ring will be relatively stable. The complete microbial degradation of some fluorinated aromatics has been observed, but it can be a slow process. nih.gov

Comparison with Benzotrichloride: Benzotrichloride (trichloromethylbenzene) is structurally similar but lacks the fluorine atoms. As previously mentioned, it hydrolyzes rapidly in water. wikipedia.orgnih.gov This suggests that the initial fate of "Benzene, 1,3-difluoro-2-(trichloromethyl)-" in aqueous environments will be dominated by the reactivity of the trichloromethyl group. The fluorine atoms are expected to influence the subsequent degradation of the resulting 2,6-difluorobenzoic acid.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Efficient and Selective Transformations

The strategic functionalization of Benzene (B151609), 1,3-difluoro-2-(trichloromethyl)- hinges on the development of catalytic systems that can selectively target its C-F, C-Cl, or C-H bonds. Future research will likely focus on transition metal catalysis, which has proven effective for transformations of fluorinated aromatics. numberanalytics.comnih.gov

Key research areas include:

Selective C-Cl Bond Activation: The trichloromethyl group is a versatile handle for synthetic transformations. Catalysts based on palladium, copper, or nickel could facilitate cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at one or more of the C-Cl bonds, allowing for the introduction of new carbon or heteroatom substituents. The challenge lies in achieving controlled, stepwise substitution.

C-F Bond Functionalization: While C-F bonds are notoriously strong, recent advancements have enabled their catalytic activation. Developing catalysts that can selectively replace one of the fluorine atoms via nucleophilic substitution or reductive elimination would open new avenues for creating diverse derivatives. researchgate.net Copper-catalyzed reactions, in particular, have shown promise for aromatic fluorination and could be adapted for defluorinative functionalization. nih.gov

Directed C-H Functionalization: The aromatic protons on the ring are potential sites for functionalization. Research into directing group strategies or transition metal-catalyzed C-H activation could enable the introduction of substituents at specific positions, further increasing the molecular complexity of derivatives. researchgate.net

Photoredox Catalysis: Light-mediated catalysis offers mild conditions for radical reactions. mdpi.com This approach could be explored for transformations involving the trichloromethyl group, such as reductive dechlorination or coupling reactions initiated by radical formation.

Interactive Table: Potential Catalytic Systems for Transformations

| Catalyst Type | Target Bond | Potential Transformation | Research Goal |

| Palladium (e.g., Pd(PPh₃)₄) | C-Cl | Cross-Coupling (Suzuki, Stille) | Stepwise functionalization of the -CCl₃ group. |

| Copper (e.g., CuI, Cu(OTf)₂) | C-F / C-Cl | Nucleophilic Substitution, Defluorination | Selective replacement of halogen atoms. nih.gov |

| Nickel (e.g., Ni(cod)₂) | C-Cl | Reductive Coupling | Formation of new C-C bonds from the -CCl₃ group. |

| Rhodium/Iridium | C-H | C-H Borylation/Silylation | Functionalization of the aromatic ring itself. |

| Organic Photoredox (e.g., Acridinium) | C-Cl | Radical-based transformations | Mild condition activation of the -CCl₃ group. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by predicting reaction outcomes and suggesting optimal synthetic routes. eurekalert.orgrjptonline.org For a molecule like Benzene, 1,3-difluoro-2-(trichloromethyl)-, with multiple potential reaction sites, these computational tools are invaluable.

Future applications in this area include:

Predicting Regio- and Chemoselectivity: ML models, trained on vast databases of chemical reactions, can predict which halogen (F or Cl) or which C-H bond is most likely to react under specific conditions (catalyst, solvent, temperature). acs.orgchemcopilot.com This predictive power can significantly reduce the number of trial-and-error experiments. chemcopilot.com

Discovering Novel Reaction Conditions: AI algorithms can screen millions of potential catalyst-ligand-solvent combinations to identify novel conditions for desired transformations that may not be obvious to a human chemist. acs.org This could lead to the discovery of highly efficient and selective reactions for modifying the target compound.

Computer-Aided Synthesis Planning (CASP): For designing derivatives of Benzene, 1,3-difluoro-2-(trichloromethyl)-, CASP tools can propose multi-step synthetic pathways starting from the parent molecule. nih.gov These tools can evaluate routes based on factors like yield, cost, and sustainability.

In-Situ Spectroscopic Techniques for Real-Time Mechanistic Monitoring

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. In-situ spectroscopic techniques allow chemists to observe reactions as they happen, providing real-time data on the formation of intermediates and byproducts. mt.com

Key techniques for studying reactions of Benzene, 1,3-difluoro-2-(trichloromethyl)- include:

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is exceptionally sensitive and provides a wide chemical shift range, making it an ideal tool for monitoring any reaction involving changes to the C-F bonds. numberanalytics.comnumberanalytics.com It can be used to track the consumption of the starting material and the formation of fluorinated products and intermediates in real-time. numberanalytics.com

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the disappearance of reactant functional groups and the appearance of product functional groups. spectroscopyonline.comfu-berlin.de For instance, changes in the C-Cl stretching vibrations could be tracked during the functionalization of the trichloromethyl group. Attenuated Total Reflectance (ATR) probes allow for continuous monitoring directly within the reaction vessel. fu-berlin.de

Mass Spectrometry (MS): Automated MS systems can continuously sample a reaction mixture to detect and identify transient intermediates, providing critical insights into the reaction pathway.

Interactive Table: In-Situ Monitoring Techniques

| Technique | Information Gained | Application to Target Compound |

| ¹⁹F NMR | Changes in the electronic environment of fluorine atoms. | Monitoring C-F bond cleavage or substitution reactions. numberanalytics.com |

| ATR-FTIR | Vibrational changes of functional groups. | Tracking transformations of the -CCl₃ group. fu-berlin.de |

| Raman Spectroscopy | Complementary vibrational data, good for non-polar bonds. | Observing changes in the aromatic ring structure. spectroscopyonline.com |

| Automated MS | Identification of reaction intermediates and products by mass. | Detecting transient species in complex catalytic cycles. |

Exploration of Sustainable Production Pathways for Derivatives

Modern chemical synthesis places a strong emphasis on "green chemistry" to minimize environmental impact. Future research on Benzene, 1,3-difluoro-2-(trichloromethyl)- derivatives will benefit from adopting sustainable practices.

Areas for development include:

Continuous-Flow Chemistry: Performing reactions in continuous-flow reactors instead of traditional batch flasks offers improved safety, better temperature control, and easier scalability. researchgate.net For potentially hazardous reactions involving halogenated compounds, this technology can minimize risks and improve efficiency.

Use of Greener Solvents: Research into replacing conventional volatile organic solvents with more environmentally benign alternatives, such as ionic liquids, supercritical fluids, or water-based systems, is a key goal.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. This involves favoring addition reactions over substitution reactions where possible.

Catalyst Recycling: Developing methodologies for the efficient recovery and reuse of expensive transition metal catalysts to reduce costs and prevent metal contamination in waste streams.

High-Throughput Screening and Combinatorial Approaches for Material Discovery

The unique electronic properties conferred by the fluorine and trichloromethyl groups make Benzene, 1,3-difluoro-2-(trichloromethyl)- an attractive building block for new materials. Combinatorial chemistry, which involves the rapid synthesis and screening of large libraries of compounds, is a powerful strategy for materials discovery. nih.govnih.gov

Future research directions are:

Synthesis of Polymer Libraries: Using the compound as a monomer or cross-linking agent to create libraries of novel fluorinated polymers. These materials could be screened for desirable properties such as high thermal stability, chemical resistance, and specific optical or dielectric properties. numberanalytics.com

Development of Novel Agrochemicals and Pharmaceuticals: The presence of fluorine is a common feature in many bioactive molecules. researchgate.net A combinatorial approach could be used to generate a library of derivatives that can be screened for potential biological activity.

Discovery of Advanced Materials: By systematically varying the substituents on the aromatic ring (using techniques from section 9.1), large libraries of compounds can be generated. researchgate.net High-throughput screening methods can then be used to rapidly test these compounds for applications in areas like organic light-emitting diodes (OLEDs), liquid crystals, or as catalysts. sigmaaldrich.com

Q & A

Basic: What are the recommended spectroscopic techniques for characterizing Benzene, 1,3-difluoro-2-(trichloromethyl)-, and how should data be interpreted?

Answer:

- IR Spectroscopy : The compound’s IR spectrum will show distinct C-F stretching vibrations (1050–1250 cm⁻¹) and C-Cl stretches (550–800 cm⁻¹). Asymmetric stretching of the trichloromethyl group may appear near 750 cm⁻¹. Reference spectra for fluorobenzenes (e.g., 1,3-difluorobenzene) can aid peak assignment .

- NMR : In NMR, the two fluorine atoms in the 1,3-positions will exhibit coupling (J ~8–12 Hz), while NMR will resolve the trichloromethyl carbon as a singlet near δ 90–100 ppm due to electronegative Cl substituents.

- Mass Spectrometry : High-resolution MS will show a molecular ion cluster at m/z 228 (M⁺ for C₇H₃Cl₃F₂), with fragmentation patterns dominated by loss of Cl (35/37 amu) and F (19 amu) groups.

Basic: What synthetic routes are feasible for Benzene, 1,3-difluoro-2-(trichloromethyl)-, and what are critical reaction parameters?

Answer:

- Photochlorination : As described for similar trichloromethyl-substituted benzenes, gaseous chlorine can react with a fluorinated toluene derivative under UV light (λ = 300–400 nm). No solvent or initiator is required, but temperature control (<50°C) prevents over-chlorination .

- Purification : Molecular distillation under reduced pressure (1–5 mmHg) isolates the product from polyhalogenated byproducts. Purity is confirmed via GC-MS with halogen-specific detectors .